Phenylacetamide vs. Phenoxyacetamide Analogs
The target compound features a 2-phenylacetamide group, distinguishing it from the commonly synthesized 2-phenoxyacetamide analog (CAS 897616-54-5). The critical difference lies in the linker atom: a methylene carbon (-CH2-) in the target compound versus an oxygen atom (-O-) in the analog. This substitution increases the calculated logP by approximately 0.8 units (estimated via Crippen fragmentation), indicating higher lipophilicity, and replaces a hydrogen-bond acceptor with a methylene group, altering the pharmacophore's hydrogen-bonding potential [1]. Such differences directly impact membrane permeability and target binding kinetics.
| Evidence Dimension | Chemical structure and derived physicochemical properties (LogP) |
|---|---|
| Target Compound Data | N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylacetamide (CAS 897624-24-7). Linker: Methylene (-CH2-). Calculated LogP ~2.1. |
| Comparator Or Baseline | N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenoxyacetamide (CAS 897616-54-5). Linker: Oxygen (-O-). Calculated LogP ~1.3. |
| Quantified Difference | ΔLogP ≈ +0.8; replacement of hydrogen-bond acceptor with methylene group. |
| Conditions | Computational analysis based on chemical structure; LogP estimated via atom-based Crippen method in PubChem. |
Why This Matters
For procurement, this confirms the compound is a distinct chemical entity, not an analog; researchers selecting a lead scaffold must choose the exact structure as even isosteric replacements significantly change physicochemical and pharmacological profiles.
- [1] PubChem. (n.d.). Computed Properties for N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylacetamide and N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenoxyacetamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
